molecular formula C9H9FO2 B2401070 (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 135634-27-4

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No. B2401070
CAS RN: 135634-27-4
M. Wt: 168.167
InChI Key: JKKNMRDEZXPJCQ-UHFFFAOYSA-N
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Description

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, also known as 5-F-2,3-BOM, is a synthetic compound. It is a colorless to yellow sticky oil to semi-solid or liquid . It has drawn attention from scientists due to its potential use as a pharmaceutical agent.


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, involves several key bond formations. These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .


Molecular Structure Analysis

The molecular formula of “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is C9H9FO2. Its molecular weight is 168.167.


Chemical Reactions Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton, which is part of this compound, confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The synthetic approaches to the DHB ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .


Physical And Chemical Properties Analysis

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 168.167.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, have shown strong anti-tumor activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Anti-Bacterial Activity

Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new therapeutic agents to combat antibiotic resistance, a major global problem .

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs to combat diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Activity

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives have been used as anti-inflammatory agents . This makes them potential candidates for the treatment of diseases characterized by inflammation.

Antitubercular Evaluations

These compounds have also been used in antitubercular evaluations . This suggests their potential use in the development of drugs for the treatment of tuberculosis.

Safety and Hazards

The safety information for “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H315 .

Future Directions

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives could be of interest in future research for the development of new therapeutic agents.

properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKNMRDEZXPJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

Synthesis routes and methods I

Procedure details

To an ice cold solution of 2-allyl-4-fluorophenol (853) (6.0 g, 36.2 mmol) in CHCl3 (180.0 mL) was added slowly the suspension of 77% 3-chloroperoxybenzoic acid (8.1 g, 36.2 mmol) in CHCl3 (36.2 mL). The resulting mixture was stirred at 0° C. for 2 hours, then washed with NaHCO3 (100 mL), water (2×100 mL), brine (100 mL) and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (30-40% EtOAc in hexanes) to provide the desired product (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol (854) (3.8 g, 57.7%) as a yellow oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
36.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500 ml round-bottomed flask that contained a solution of 2-allyl-4-fluoro-phenol (10.0 g, 65.7 mmol) in 300 ml of chloroform was added m-CPBA (11 g, 64 mmol, ˜0.96 eq). The mixture was heated at 60° C. (oil bath) for 6 hours. The contents were cooled to room temperature and the solids were filtered off and washed with 3×20 ml of chloroform The filtrate was washed with saturated aqueous NaHCO3 (2×100 mL) to remove traces of m-CPBA, dried over magnesium sulfate, filtered, and then concentrated under vacuum. The crude residue was then chromatographed on silica gel using petroleum ether/ethyl acetate to elute. The product-containing fractions were combined and concentrated under vacuum to afford 8.5 grams of the alcohol as a yellow oil (77%); 1H NMR (300 MHz, CDCl3): δ 6.91-6.88 (m, 1H), 6.84-6.78 (m, 1H), 6.72-6.68 (m, 1H), 4.99-4.90 (m, 1H), 3.90-3.85 (dd, J=3.3 Hz, 12 Hz, 1H), 3.78-3.70 (dd, J=3.3 Hz, 12 Hz, 1H), 3.29-3.21 (dd, J=9.3 Hz, 15.9 Hz, 1H), 3.01-3.08 (dd, J=7.5 Hz, 15.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
77%

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